Cas no 2171267-48-2 ((2S,3R)-3-(benzyloxy)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid)

2171267-48-2 structure
Nom du produit:(2S,3R)-3-(benzyloxy)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid
Numéro CAS:2171267-48-2
Le MF:C30H32N2O6
Mégawatts:516.584888458252
CID:6189806
PubChem ID:165575567
(2S,3R)-3-(benzyloxy)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,3R)-3-(benzyloxy)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid
- EN300-1537288
- (2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid
- 2171267-48-2
-
- Piscine à noyau: 1S/C30H32N2O6/c1-19(37-17-20-11-5-4-6-12-20)26(27(33)34)31-28(35)30(2,3)32-29(36)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-26H,17-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t19-,26+/m1/s1
- La clé Inchi: OXZMIVPRYZTCND-BCHFMIIMSA-N
- Sourire: O(C(NC(C)(C)C(N[C@H](C(=O)O)[C@@H](C)OCC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Propriétés calculées
- Qualité précise: 516.22603674g/mol
- Masse isotopique unique: 516.22603674g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 11
- Complexité: 804
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.4
- Surface topologique des pôles: 114Ų
(2S,3R)-3-(benzyloxy)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1537288-0.05g |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1537288-0.1g |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1537288-1.0g |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1537288-500mg |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 500mg |
$877.0 | 2023-09-26 | ||
Enamine | EN300-1537288-10000mg |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 10000mg |
$3929.0 | 2023-09-26 | ||
Enamine | EN300-1537288-10.0g |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1537288-5.0g |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1537288-5000mg |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 5000mg |
$2650.0 | 2023-09-26 | ||
Enamine | EN300-1537288-1000mg |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 1000mg |
$914.0 | 2023-09-26 | ||
Enamine | EN300-1537288-2500mg |
(2S,3R)-3-(benzyloxy)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]butanoic acid |
2171267-48-2 | 2500mg |
$1791.0 | 2023-09-26 |
(2S,3R)-3-(benzyloxy)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid Littérature connexe
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
2171267-48-2 ((2S,3R)-3-(benzyloxy)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobutanoic acid) Produits connexes
- 1788557-11-8(N-(3,4-dichlorophenyl)-4-{2-[(ethylsulfanyl)methyl]pyrrolidin-1-yl}piperidine-1-carboxamide)
- 1048962-94-2(1,5-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol)
- 1219948-54-5(2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride)
- 1428358-53-5(N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1691603-25-4(ethyl 2-(4-formyl-1H-imidazol-1-yl)propanoate)
- 1250005-85-6(3-(5-methyl-4H-1,2,4-triazol-3-yl)phenylmethanamine)
- 1806396-37-1(3-Bromo-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one)
- 35534-19-1(2-(Methylamino)-1-phenylethanone)
- 2680861-21-4(2-[8-(2,2,2-trifluoroacetyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl]acetic acid)
- 2138544-12-2(2-{[(Tert-butoxy)carbonyl]amino}-4-[4-(2-methylpropyl)piperazin-1-yl]benzoic acid)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
